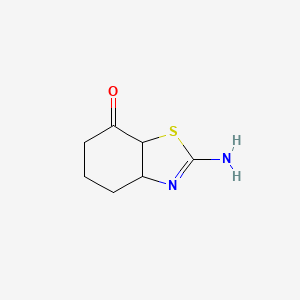
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzothiazolone est un composé hétérocyclique qui contient à la fois des atomes d'azote et de soufre dans sa structure. Les composés de cette nature présentent souvent un intérêt en raison de leurs activités biologiques potentielles et de leurs applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzothiazolone implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante pourrait impliquer la réaction d'un dérivé de la thiourée avec un composé halogéné approprié, suivie d'une cyclisation en conditions acides ou basiques.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l'optimisation des voies de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
La 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzothiazolone peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrogène gazeux avec un catalyseur métallique, le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes, les nucléophiles et les électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
Chimie : Comme élément constitutif de molécules plus complexes.
Biologie : Comme composé bioactif potentiel ayant des propriétés antimicrobiennes, antivirales ou anticancéreuses.
Médecine : Comme composé de tête pour le développement de médicaments.
Industrie : Comme précurseur de matériaux ayant des propriétés spécifiques, telles que les polymères ou les catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action de la 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzothiazolone dépendrait de ses interactions spécifiques avec les cibles biologiques. Cela pourrait impliquer la liaison à des enzymes, des récepteurs ou d'autres protéines et la modulation de leur activité. Les voies moléculaires impliquées pourraient inclure l'inhibition de l'activité enzymatique, la modulation des voies de transduction du signal ou l'interaction avec les acides nucléiques.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, and modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzothiazole
- 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzoxazolone
- 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzimidazolone
Unicité
La 2-amino-3a,5,6,7a-tétrahydro-7(4H)-benzothiazolone est unique en raison de la présence d'atomes d'azote et de soufre dans sa structure hétérocyclique, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires qui ne contiennent que des atomes d'azote ou d'oxygène.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-amino-4,5,6,7a-tetrahydro-3aH-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h4,6H,1-3H2,(H2,8,9) |
Clé InChI |
IKSOLCNQGMJHJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C(=O)C1)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)



![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
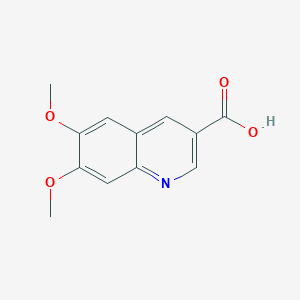
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
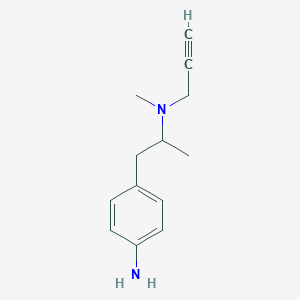
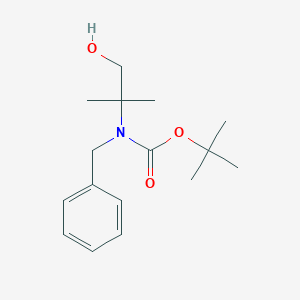
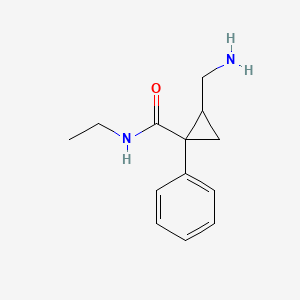
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
